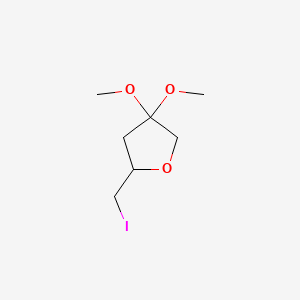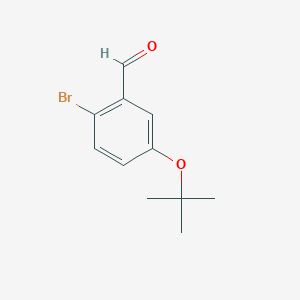
2-Bromo-5-(tert-butoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-(tert-butoxy)benzaldehyde is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzaldehyde, where the hydrogen atom at the 2-position is replaced by a bromine atom, and the hydrogen atom at the 5-position is replaced by a tert-butoxy group. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(tert-butoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 5-(tert-butoxy)benzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Bromo-5-(tert-butoxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, sodium thiolate, or alkoxide in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction Reactions: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Substitution Reactions: Formation of 2-substituted-5-(tert-butoxy)benzaldehyde derivatives.
Oxidation Reactions: Formation of 2-Bromo-5-(tert-butoxy)benzoic acid.
Reduction Reactions: Formation of 2-Bromo-5-(tert-butoxy)benzyl alcohol.
科学研究应用
2-Bromo-5-(tert-butoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-5-(tert-butoxy)benzaldehyde depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the aldehyde group undergoes transformation through electron transfer processes. The molecular targets and pathways involved vary based on the specific chemical or biological context.
相似化合物的比较
2-Bromo-5-(tert-butoxy)benzaldehyde can be compared with other similar compounds such as:
2-Bromobenzaldehyde: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain reactions.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
2-Bromo-4-methylbenzaldehyde: Has a methyl group at the 4-position, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the bromine atom and the tert-butoxy group, which imparts specific steric and electronic effects that influence its reactivity and applications.
属性
分子式 |
C11H13BrO2 |
|---|---|
分子量 |
257.12 g/mol |
IUPAC 名称 |
2-bromo-5-[(2-methylpropan-2-yl)oxy]benzaldehyde |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)14-9-4-5-10(12)8(6-9)7-13/h4-7H,1-3H3 |
InChI 键 |
BIRWHCQIEXICLR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=CC(=C(C=C1)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-phenylphenyl)acetic acid](/img/structure/B13471210.png)
![N-benzyl-3-methylspiro[3.3]heptan-1-amine](/img/structure/B13471214.png)
![(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride](/img/structure/B13471215.png)
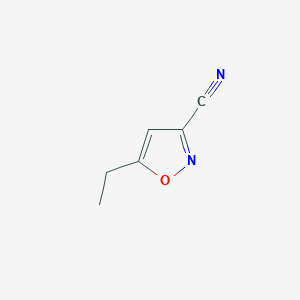
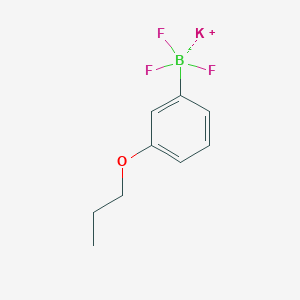
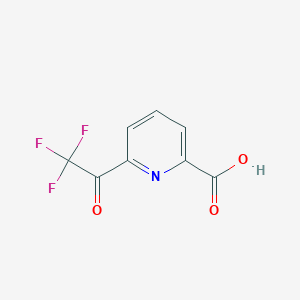
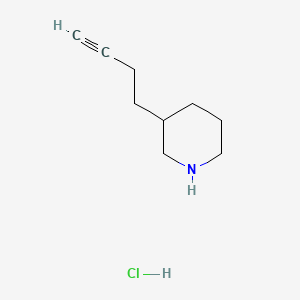
![5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole](/img/structure/B13471249.png)
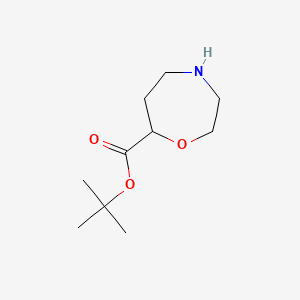
![2-Azabicyclo[3.1.1]heptan-4-one hydrochloride](/img/structure/B13471260.png)
![2-(2-Tert-butoxycarbonyl-2,6-diazaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B13471275.png)
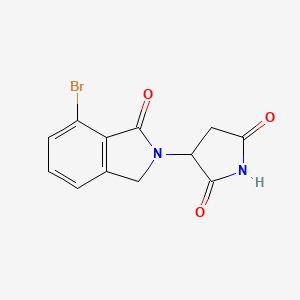
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid](/img/structure/B13471288.png)
